(3-Amino-5-nitrophenyl)methanol
CAS No.: 90390-46-8
Cat. No.: VC21201559
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90390-46-8 |
---|---|
Molecular Formula | C7H8N2O3 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | (3-amino-5-nitrophenyl)methanol |
Standard InChI | InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 |
Standard InChI Key | QOQKOVFSUNXURX-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C=C1N)[N+](=O)[O-])CO |
Canonical SMILES | C1=C(C=C(C=C1N)[N+](=O)[O-])CO |
Introduction
Basic Information and Chemical Structure
(3-Amino-5-nitrophenyl)methanol (CAS 90390-46-8) is an aromatic compound with molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . This compound belongs to the nitroaniline derivatives family, containing both an electron-donating amino group and an electron-withdrawing nitro group positioned meta to each other on a benzene ring, with a hydroxymethyl group (-CH₂OH) providing additional functionality .
The structural features of this compound create interesting electronic distributions that contribute to its reactivity and applications in synthetic chemistry. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates regions of varying electron density within the molecule .
Nomenclature and Identification
The compound is formally identified through several systematic and common names:
Property | Value |
---|---|
IUPAC Name | (3-amino-5-nitrophenyl)methanol |
CAS Number | 90390-46-8 |
Molecular Formula | C₇H₈N₂O₃ |
Molecular Weight | 168.15 g/mol |
InChI | InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 |
InChI Key | QOQKOVFSUNXURX-UHFFFAOYSA-N |
Table 1: Identification and structural information of (3-Amino-5-nitrophenyl)methanol
Common synonyms include 3-(Hydroxymethyl)-5-nitroaniline, 3-Amino-5-nitrobenzenemethanol, and Benzenemethanol, 3-amino-5-nitro- . These alternative nomenclatures are important for database searches and literature reviews in research contexts.
Physical and Chemical Properties
The compound exhibits distinctive physical and chemical properties that determine its behavior in various chemical environments and applications. Understanding these properties is essential for appropriate handling, storage, and application in research and industrial settings.
Physical Properties
(3-Amino-5-nitrophenyl)methanol is a solid at room temperature with a characteristic appearance typical of nitroaromatic compounds . The compound has precisely defined thermal properties that are important for its handling and processing.
Property | Value |
---|---|
Appearance | Solid |
Melting Point | 90-93°C |
Boiling Point | 425.9±30.0°C at 760 mmHg |
Density | 1.4±0.1 g/cm³ |
Flash Point | 211.4±24.6°C |
Enthalpy of Vaporization | 71.7±3.0 kJ/mol |
Molar Refractivity | 43.5±0.3 cm³ |
Table 2: Physical properties of (3-Amino-5-nitrophenyl)methanol
Chemical Properties
The chemical behavior of (3-Amino-5-nitrophenyl)methanol is influenced by its functional groups. The hydroxymethyl group can participate in oxidation reactions and esterification, while the amino group can undergo diazotization, acylation, and other typical amine reactions . The nitro group can be reduced to form additional amino groups or participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Property | Value |
---|---|
Solubility | Soluble in organic solvents (ethanol, chloroform), slightly soluble in water |
Acidity Coefficient (pKa) | 13.71±0.10 (Predicted) |
Chemical Reactivity | Reactive amino and hydroxyl groups; nitro group susceptible to reduction |
Table 3: Chemical properties of (3-Amino-5-nitrophenyl)methanol
The compound's chemical behavior is dominated by the interplay between the electron-withdrawing nitro group and the electron-donating amino group, creating a molecule with regions of variable electron density that influence its reactivity patterns .
Applications in Chemical Synthesis and Research
(3-Amino-5-nitrophenyl)methanol serves as a valuable building block in organic synthesis with diverse applications across multiple fields.
As a Synthetic Intermediate
The compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules . Its bifunctional nature, with both amino and hydroxymethyl groups, makes it versatile for further derivatization.
The primary applications include:
-
Synthesis of pharmaceutically active compounds
-
Production of dye precursors
-
Development of agrochemicals and pesticides
Protein Degrader Building Blocks
One notable application is its use as a component in the family of protein degrader building blocks . Protein degraders are an emerging class of compounds that can selectively target proteins for degradation, offering potential therapeutic applications in conditions where protein accumulation contributes to disease pathology.
Structural Features Contributing to Applications
The compound's utility in synthesis stems from its structural features:
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The amino group can be diazotized for introduction of various functional groups
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The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid
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The hydroxymethyl group can be converted to a leaving group for nucleophilic substitution
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The nitro group can be reduced to provide additional functionality
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The aromatic ring can undergo electrophilic aromatic substitution at remaining positions
Property | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H332-H335 |
Precautionary Statements | P261-P280-P305+P351+P338 |
GHS Pictogram | GHS07 |
Table 4: Hazard classification information for (3-Amino-5-nitrophenyl)methanol
These hazard statements indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Comparison with Structural Analogs
Understanding the relationship between (3-Amino-5-nitrophenyl)methanol and its structural analogs provides insight into the compound's unique properties and applications.
Related Compounds
Several compounds share structural similarities with (3-Amino-5-nitrophenyl)methanol:
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
(3-Amino-4-nitrophenyl)methanol | 37637-55-1 | C₇H₈N₂O₃ | Nitro group at position 4 instead of 5 |
3-Amino-5-nitrophenol | 618-64-4 | C₆H₆N₂O₃ | Hydroxyl instead of hydroxymethyl group |
(3-Bromo-5-nitrophenyl)methanol | 139194-79-9 | C₇H₆BrNO₃ | Bromo group instead of amino group |
3-Amino-5-nitrobenzoic acid | 618-84-8 | C₇H₆N₂O₄ | Carboxylic acid instead of hydroxymethyl group |
Table 5: Comparative analysis of (3-Amino-5-nitrophenyl)methanol and related compounds
These structural variations result in different chemical behaviors and applications. For instance, 3-amino-5-nitrobenzoic acid has greater water solubility due to its carboxylic acid group, while (3-bromo-5-nitrophenyl)methanol might be more suitable for coupling reactions due to the reactive bromo substituent .
Future Research Directions
While current research on (3-Amino-5-nitrophenyl)methanol appears limited in the available literature, several promising directions for future investigations can be identified based on its structural features and reactivity.
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